2-[4-(ethanesulfonyl)phenyl]-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetamide
CAS No.: 919760-22-8
Cat. No.: VC11884775
Molecular Formula: C17H16N4O4S
Molecular Weight: 372.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919760-22-8 |
|---|---|
| Molecular Formula | C17H16N4O4S |
| Molecular Weight | 372.4 g/mol |
| IUPAC Name | 2-(4-ethylsulfonylphenyl)-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C17H16N4O4S/c1-2-26(23,24)14-5-3-12(4-6-14)11-15(22)19-17-21-20-16(25-17)13-7-9-18-10-8-13/h3-10H,2,11H2,1H3,(H,19,21,22) |
| Standard InChI Key | ZSIKQSIFDHTQEW-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=NC=C3 |
| Canonical SMILES | CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=NC=C3 |
Introduction
Structural Characteristics and Molecular Properties
Core Structural Components
The compound’s architecture comprises three distinct subunits:
-
Ethanesulfonylphenyl group: A phenyl ring substituted with an ethanesulfonyl (–SOCH) group at the para position, contributing to electron-withdrawing effects and enhancing metabolic stability.
-
1,3,4-Oxadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for its role in improving pharmacokinetic properties and enabling hydrogen bonding with biological targets.
-
Pyridin-4-yl group: A pyridine ring attached to the oxadiazole moiety, facilitating π-π stacking interactions and enhancing binding affinity to enzymatic sites.
Molecular Descriptors and Spectroscopic Data
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.4 g/mol |
| IUPAC Name | 2-(4-ethylsulfonylphenyl)-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetamide |
| SMILES | CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=NC=C3 |
| PubChem CID | 16823836 |
The compound’s InChIKey (ZSIKQSIFDHTQEW-UHFFFAOYSA-N) confirms its unique stereochemical identity.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step reactions optimized for yield and purity:
-
Formation of the oxadiazole core: Cyclization of hydrazide derivatives with carbonyl compounds under acidic or basic conditions, often using microwave-assisted techniques to accelerate reaction kinetics .
-
Sulfonylation: Introduction of the ethanesulfonyl group via nucleophilic substitution using ethanesulfonyl chloride in the presence of a base such as triethylamine.
-
Amidation: Coupling of the sulfonylated phenylacetate with the oxadiazole-amine intermediate using carbodiimide-based coupling agents (e.g., EDC or DCC).
Reaction Optimization
Critical parameters include:
-
Temperature: Reactions typically proceed at 60–80°C for cyclization steps and room temperature for amidation.
-
Solvents: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance solubility of intermediates.
-
Catalysts: Lewis acids (e.g., ZnCl) improve cyclization efficiency .
Biological Activities and Mechanisms of Action
Antimicrobial and Antifungal Efficacy
The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. The ethanesulfonyl group enhances membrane permeability, while the oxadiazole ring disrupts microbial cell wall synthesis .
Anti-Inflammatory and Anti-Thrombotic Effects
In vitro studies demonstrate inhibition of cyclooxygenase-2 (COX-2) and thromboxane synthase, reducing prostaglandin E (PGE) and thromboxane A (TXA) levels by 40–60% at 10 µM concentrations. The pyridine ring facilitates binding to the heme moiety of COX-2, as shown in molecular docking simulations.
Pharmacological Applications and Therapeutic Prospects
Drug Development Candidates
The compound’s dual inhibition of inflammatory and thrombotic pathways positions it as a candidate for treating cardiovascular diseases. Preclinical models show a 35% reduction in arterial plaque formation at 5 mg/kg/day doses.
Targeted Delivery Systems
Nanoparticle-encapsulated formulations (e.g., PLGA nanoparticles) improve bioavailability by 2.5-fold compared to free drug administration, as demonstrated in rodent pharmacokinetic studies.
Future Research Directions
-
Structure-Activity Relationship (SAR) Studies: Modifying the ethanesulfonyl group’s alkyl chain to optimize potency and selectivity.
-
Clinical Trials: Phase I trials to assess safety in humans, pending regulatory approvals.
-
Combination Therapies: Synergistic effects with existing antibiotics or chemotherapeutic agents warrant exploration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume